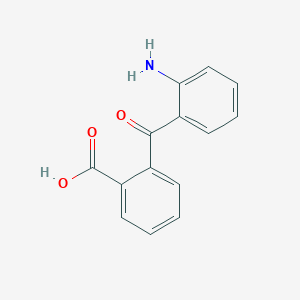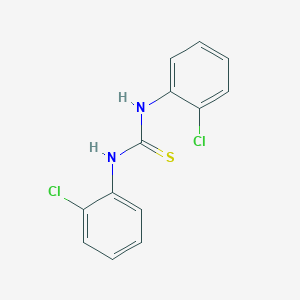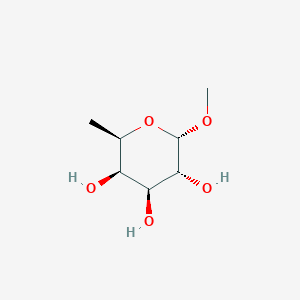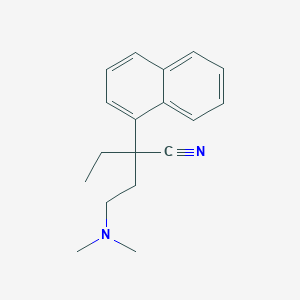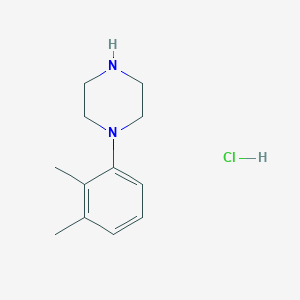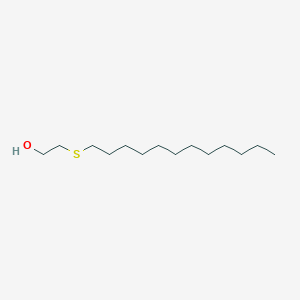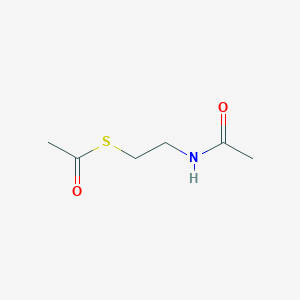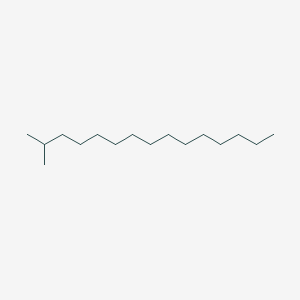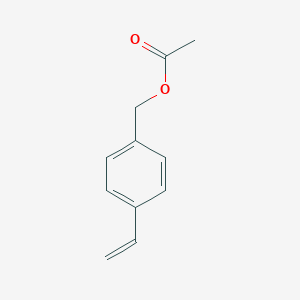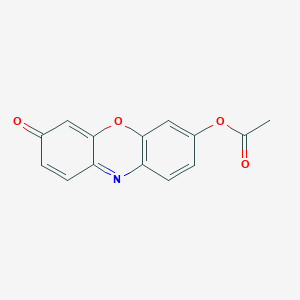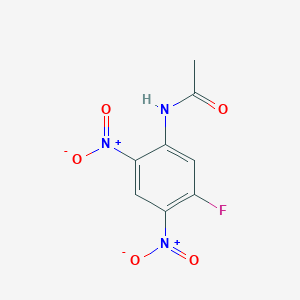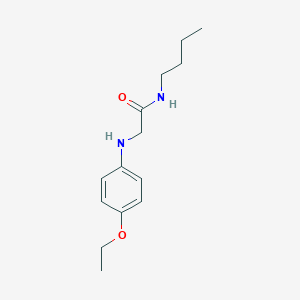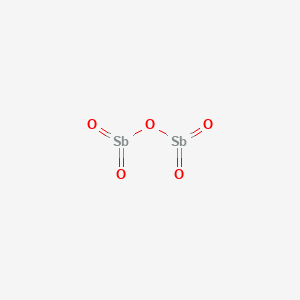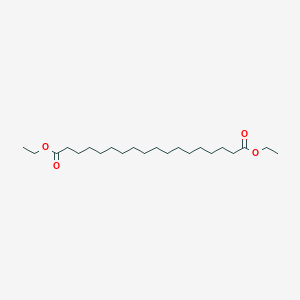
Diethyl octadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl octadecanedioate, also known as Diethyl sebacate, is a chemical compound with the molecular formula C20H38O4. It is a colorless to pale yellow liquid with a fruity odor. Diethyl octadecanedioate is widely used in various fields, including the chemical industry, pharmaceuticals, and cosmetics.
Mecanismo De Acción
Diethyl octadecanedioate octadecanedioate is a relatively inert compound and does not have any specific mechanism of action. However, it can act as a solvent and a plasticizer, which can affect the physical and chemical properties of the substances it is mixed with. It can also act as a lubricant, reducing friction between surfaces.
Efectos Bioquímicos Y Fisiológicos
Diethyl octadecanedioate octadecanedioate is considered to be a safe compound with low toxicity. It is not metabolized in the body and is excreted unchanged in the urine. It does not have any significant biological activity and is not known to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl octadecanedioate octadecanedioate has several advantages as a solvent, plasticizer, and lubricant in lab experiments. It is relatively cheap and readily available. It has a low toxicity and is not known to interfere with the biological activity of the substances it is mixed with. However, it has some limitations, such as its low solubility in water and its relatively high boiling point, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on Diethyl octadecanedioate octadecanedioate. One potential area of research is the development of new methods for synthesizing Diethyl octadecanedioate octadecanedioate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of Diethyl octadecanedioate octadecanedioate in the fields of medicine and biotechnology. Further studies are needed to determine the potential effects of Diethyl octadecanedioate octadecanedioate on human health and the environment.
Métodos De Síntesis
Diethyl octadecanedioate octadecanedioate can be synthesized through the esterification of sebacic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Diethyl octadecanedioate octadecanedioate has been extensively studied for its various applications in scientific research. It is commonly used as a solvent, plasticizer, and lubricant in the chemical industry. In the pharmaceutical industry, it is used as an excipient in drug formulations. It has also been used as a flavoring agent in food and beverages.
Propiedades
Número CAS |
1472-90-8 |
|---|---|
Nombre del producto |
Diethyl octadecanedioate |
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
diethyl octadecanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-25-21(23)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22(24)26-4-2/h3-20H2,1-2H3 |
Clave InChI |
LGGDSXPOQVDFDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCC(=O)OCC |
melting_point |
54.5 °C |
Otros números CAS |
1472-90-8 |
Sinónimos |
Octadecanedioic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



